molecular formula C20H21N3O3S2 B2832243 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 851080-74-5

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2832243
CAS RN: 851080-74-5
M. Wt: 415.53
InChI Key: FGPRIMJBVVNGSY-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer AG in 2002 and has since then gained significant attention from the scientific community due to its unique properties and potential benefits.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Cytotoxicity of Quinazolinones The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide derivatives has been explored for potential anticancer applications. One such derivative, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinone, showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent (Hour et al., 2007).

In Vitro Affinity and Selectivity for Receptors Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines bearing the benzothiazole structure exhibited high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These findings support the potential of these derivatives in studying neurodegenerative disorders (Fookes et al., 2008).

Antiproliferative and Apoptotic Effects

Antiproliferative Activity on Cancer Cell Lines N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Several compounds demonstrated a notable inhibitory effect on cell growth, with some showing a significant proapoptotic effect, especially on breast cancer cell lines (Corbo et al., 2016).

Enzyme Inhibition and Molecular Interactions

Inhibition of Phosphoinositide 3-Kinase (PI3K)/mTOR Compounds derived from N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide were investigated for their ability to inhibit PI3Kα and mTOR in vitro and in vivo. These studies aimed to improve metabolic stability and minimize metabolic deacetylation, indicating their potential in targeted cancer therapies (Stec et al., 2011).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-11-14(2)18-17(12-13)21-20(27-18)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPRIMJBVVNGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

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